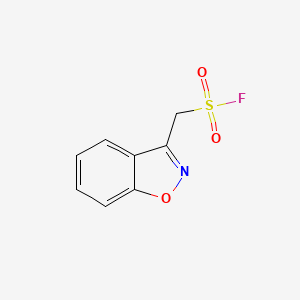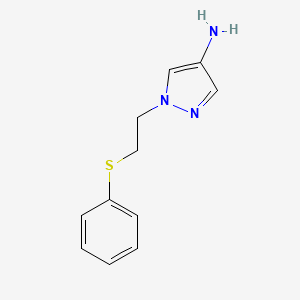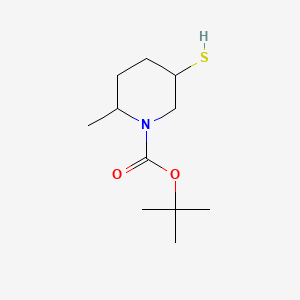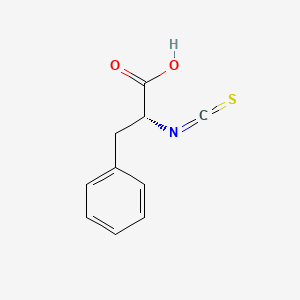
2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one is an organic compound with a unique structure that includes an ethoxymethylene group attached to a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one typically involves the reaction of 4,4-dimethylcyclohexanone with ethyl orthoformate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, can further enhance the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxymethylene group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be carried out using ammonia (NH3) or amines.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethylene group can participate in nucleophilic or electrophilic reactions, leading to the formation of various intermediates and products. These interactions can modulate biological pathways and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Ethoxymethylene)malononitrile: A compound with similar structural features but different reactivity and applications.
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: Another compound with an ethoxymethylene group, used in different synthetic applications.
Uniqueness
2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one is unique due to its specific combination of the ethoxymethylene group and the cyclohexanone ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
(2Z)-2-(ethoxymethylidene)-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-4-13-8-9-7-11(2,3)6-5-10(9)12/h8H,4-7H2,1-3H3/b9-8- |
Clé InChI |
HXOQNZPZEIXDAN-HJWRWDBZSA-N |
SMILES isomérique |
CCO/C=C\1/CC(CCC1=O)(C)C |
SMILES canonique |
CCOC=C1CC(CCC1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



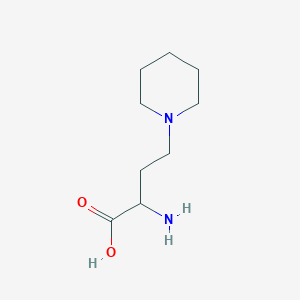

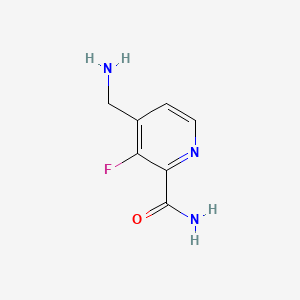
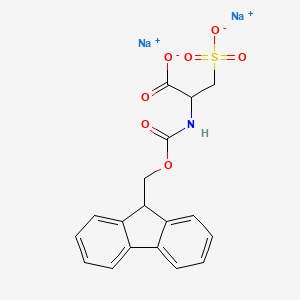
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13637938.png)
![2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13637942.png)
